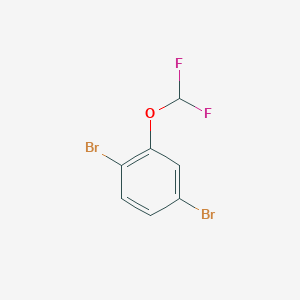

1,4-Dibromo-2-(difluoromethoxy)benzene

CAS No.: 1000575-26-7

Cat. No.: VC8033445

Molecular Formula: C7H4Br2F2O

Molecular Weight: 301.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000575-26-7 |

|---|---|

| Molecular Formula | C7H4Br2F2O |

| Molecular Weight | 301.91 g/mol |

| IUPAC Name | 1,4-dibromo-2-(difluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H4Br2F2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H |

| Standard InChI Key | RWPUJYIGUYKGBB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)OC(F)F)Br |

| Canonical SMILES | C1=CC(=C(C=C1Br)OC(F)F)Br |

Introduction

Synthetic Routes

The synthesis of 1,4-Dibromo-2-(difluoromethoxy)benzene typically involves the bromination of 2-(difluoromethoxy)benzene under controlled conditions to ensure selective substitution at the 1 and 4 positions on the benzene ring. The process includes:

-

Step 1: Preparation of the starting material, 2-(difluoromethoxy)benzene.

-

Step 2: Bromination using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of catalysts like iron or aluminum chloride to direct substitution.

-

Step 3: Purification through recrystallization or chromatography.

Industrial Production

While specific industrial-scale methods are not well-documented, this compound is commonly synthesized in research laboratories using standard organic synthesis techniques.

Chemical Reactivity

1,4-Dibromo-2-(difluoromethoxy)benzene participates in various chemical reactions due to its halogen substituents and electron-withdrawing difluoromethoxy group:

Substitution Reactions

-

The bromine atoms can be replaced with nucleophiles such as amines or thiols under appropriate conditions.

-

Common reagents: Sodium amide (NaNH₂), thiolates.

Oxidation and Reduction

-

Oxidizing agents like potassium permanganate (KMnO₄) can modify the benzene ring or functional groups.

-

Reducing agents like lithium aluminum hydride (LiAlH₄) may target specific bonds for reduction.

Coupling Reactions

-

The compound can undergo Suzuki or Heck coupling reactions to form more complex aromatic systems.

Research Applications

-

Synthetic Chemistry:

-

Used as a building block for synthesizing more complex organic molecules.

-

Its bromine groups serve as handles for further functionalization.

-

-

Medicinal Chemistry:

-

Investigated as a precursor in drug discovery programs for halogenated benzene derivatives.

-

Potential applications in radiopharmaceuticals due to halogen exchange reactions.

-

-

Material Science:

-

Utilized in developing advanced materials with specific electronic or optical properties.

-

Comparison with Similar Compounds

| Compound | Key Differences |

|---|---|

| 1,4-Dibromo-2,5-difluorobenzene | Lacks the methoxy group; less reactive in nucleophilic substitutions. |

| 1,4-Dibromo-2-fluorobenzene | Contains only one fluorine atom; reduced electron-withdrawing effects compared to difluoromethoxy derivatives. |

| 1,4-Dibromo-2,5-dimethylbenzene | Contains methyl groups instead of fluorine atoms; more hydrophobic and less polar. |

The unique combination of bromine and difluoromethoxy groups in 1,4-Dibromo-2-(difluoromethoxy)benzene makes it distinct among these analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume